REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12]([N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=O>CCOCC>[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH2:12][N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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9.6 g
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Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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35.4 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)N1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
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Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After 41/2 hr the reaction was quenched with water
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Duration
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2 h
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Type
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EXTRACTION
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Details
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extracted with chloroform
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Type
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CUSTOM
|
Details
|
Evaporation of the organic extracts
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Type
|
CUSTOM
|
Details
|
gave an oil which
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Type
|
DISTILLATION
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Details
|
was distilled under reduced pressure (21.5 g) b.p. 60°-70° (10-16 mm)
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Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)CN1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |